

Murraya euchrestifolia: A Rich Source of Novel Bioactive Alkaloids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Murraya euchrestifolia, an evergreen tree belonging to the Rutaceae family, has a long history of use in traditional medicine for treating inflammation and pain.[1] Modern phytochemical investigations have unveiled that this plant is a prolific source of structurally diverse and biologically active carbazole alkaloids.[1] These compounds have garnered significant attention in the scientific community for their potential as lead structures in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the novel alkaloids isolated from Murraya euchrestifolia, their biological activities, detailed experimental protocols for their isolation and evaluation, and a visualization of the key signaling pathways they modulate.

Novel Alkaloids from Murraya euchrestifolia

A remarkable array of novel carbazole alkaloids has been isolated from various parts of Murraya euchrestifolia, including the leaves, twigs, and root bark. These compounds can be broadly categorized into monomers, dimers, trimers, and carbazolequinones.

Euchrestifolines: A New Class of Carbazole Alkaloids

Recently, a series of fifteen novel carbazole alkaloids, named euchrestifolines A–O, were isolated from the leaves and twigs of M. euchrestifolia.[1] These compounds exhibit unique



structural features, including the first naturally occurring pyrrolidone carbazoles (euchrestifolines A–C), rare carbazoles containing a phenylpropanyl moiety (euchrestifolines D–F), and a novel benzopyranocarbazole skeleton (euchrestifoline G).[1]

Murrayamines and Other Monomeric Alkaloids

Numerous monomeric carbazole alkaloids, including several new murrayamine derivatives, have been identified in M. euchrestifolia.[2] These compounds often feature various substitutions on the carbazole nucleus, contributing to their structural diversity.

Dimeric and Trimeric Carbazole Alkaloids

The chemical complexity of M. euchrestifolia extends to the presence of dimeric and trimeric carbazole alkaloids. These complex molecules are formed through the coupling of two or three monomeric carbazole units, leading to intricate three-dimensional structures.

Carbazolequinones: A Unique Subclass

Murraya euchrestifolia is also a source of novel carbazolequinones, such as murrayaquinone-A, -B, -C, and -D.[3][4] These compounds are characterized by a quinone moiety integrated into the carbazole framework, a structural feature that is rare in nature.[3][5]

Data Presentation: Physicochemical and Spectroscopic Data of Selected Novel Alkaloids

The following tables summarize the key physicochemical and spectroscopic data for a selection of novel alkaloids isolated from Murraya euchrestifolia.

Table 1: Physicochemical Properties of Selected Euchrestifolines[6][7]



Compound	Molecular Formula	Appearance	Specific Rotation [α]D
Euchrestifoline A	C27H30N2O3	Brown, non-crystalline solid	+20 (c 0.06, MeOH)
Euchrestifoline B	C27H30N2O3	Brown, non-crystalline solid	+7 (c 0.09, MeOH)
Euchrestifoline C	C28H34N2O3	Brown, non-crystalline solid	+9 (c 0.12, MeOH)
Euchrestifoline D	С34Н37NО6	Brown, non-crystalline solid	+4 (c 0.08, MeOH)
Euchrestifoline E	C24H23NO5	Brown, non-crystalline solid	-

Table 2: Key ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for Euchrestifoline A in CDCl₃[6]

Proton	Chemical Shift
H-4	7.57 (s)
H-5	7.66 (d, J = 8.3)
H-6	6.76 (d, J = 8.3)
3-CH₃	2.28 (s)
H-1'	6.95 (d, J = 9.8)
H-2'	5.72 (d, J = 9.8)
H-4'	1.42 (s)
1"-NH	6.92 (brs)
H-5"	5.48 (t, J = 7.3)

Table 3: Key ¹³C NMR Spectroscopic Data (δ in ppm) for Euchrestifoline A in CDCl₃[6]



Carbon	Chemical Shift
C-3	128.1
C-4	118.9
C-4a	122.5
C-5a	116.8
C-8a	147.2
C-9a	140.1
C-2"	178.6
C-5"	51.8

Biological Activities and Therapeutic Potential

The novel alkaloids from Murraya euchrestifolia have demonstrated a range of promising biological activities, highlighting their potential for drug development.

Anti-ferroptotic Activity

Several euchrestifolines exhibited significant anti-ferroptotic activity in a neuronal cell line (PC12) challenged with erastin, a ferroptosis-inducing agent.[7] Notably, the EC $_{50}$ values for some of these compounds were in the sub-micromolar range (0.04 to 1 μ M), which is substantially lower than the positive control, ferrostatin-1.[7] This suggests their potential as neuroprotective agents for conditions where ferroptosis is implicated, such as neurodegenerative diseases.

Cytotoxicity against Cancer Cell Lines

A number of carbazole alkaloids from M. euchrestifolia and related Murraya species have shown potent cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2).[6][8] This anti-cancer activity is often mediated through the induction of apoptosis.

Anti-inflammatory Activity



Many carbazole alkaloids isolated from Murraya species have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW 264.7).[1][9] Excessive NO production is a key factor in the inflammatory process, and its inhibition represents a valid therapeutic strategy.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of novel alkaloids from Murraya euchrestifolia.

Alkaloid Isolation and Characterization

- 1. Plant Material and Extraction:
- Air-dried and powdered leaves and twigs of Murraya euchrestifolia are extracted with 95% ethanol at room temperature.
- The solvent is evaporated under reduced pressure to yield a crude ethanol extract.
- The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane (CH₂Cl₂), and ethyl acetate, to fractionate the components.
- 2. Chromatographic Separation:
- The CH₂Cl₂ fraction, typically rich in alkaloids, is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of petroleum ether-acetone or hexane-ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Further purification of the fractions is achieved using Sephadex LH-20 column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).
 [10]
- 3. Structure Elucidation:



- The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:
 - 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to establish the carbon skeleton and the connectivity of protons and carbons.
 - Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the molecular formula.
 - Other Spectroscopic Methods: UV-Vis spectroscopy and Infrared (IR) spectroscopy provide information about the chromophores and functional groups present in the molecule.

Biological Activity Assays

- 1. Anti-ferroptotic Activity Assay:
- Cell Culture: PC12 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
- Induction of Ferroptosis: Cells are seeded in 96-well plates and treated with erastin to induce ferroptosis.
- Treatment with Alkaloids: The isolated alkaloids are dissolved in DMSO and added to the cell culture at various concentrations.
- Cell Viability Assessment: After a defined incubation period, cell viability is determined using the MTT assay. The absorbance is measured at 570 nm.
- Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the doseresponse curve.
- 2. Nitric Oxide (NO) Inhibition Assay:
- Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM.

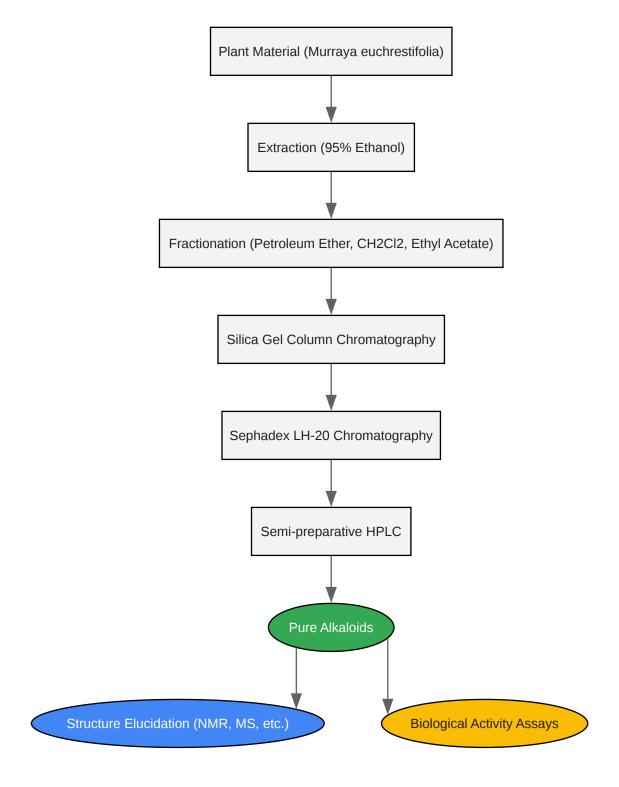


- Cell Stimulation: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce NO production.
- Treatment with Alkaloids: The test compounds are added to the cells prior to or concurrently with LPS stimulation.
- NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[1][11]
- Data Analysis: The half-maximal inhibitory concentration (IC50) is determined.
- 3. Cytotoxicity Assay (HepG2 cells):
- Cell Culture: HepG2 cells are maintained in an appropriate culture medium.
- Cell Seeding: Cells are seeded in 96-well plates.
- Treatment with Alkaloids: The cells are treated with a range of concentrations of the isolated alkaloids.
- Cell Viability Assessment: Cell viability is assessed using the SRB (Sulforhodamine B) assay after a 48-hour incubation period. The absorbance is measured at 540 nm.[12]
- Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated.

Mandatory Visualizations Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of alkaloids from Murraya euchrestifolia.





Click to download full resolution via product page

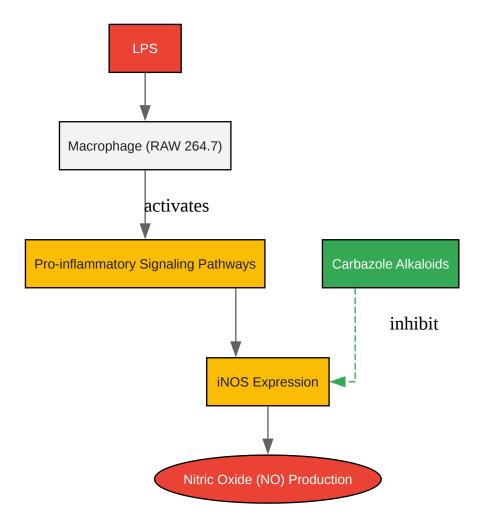
General workflow for the isolation and characterization of alkaloids.





Click to download full resolution via product page

Simplified signaling pathway of erastin-induced ferroptosis.



Click to download full resolution via product page

Inhibition of LPS-induced nitric oxide production by carbazole alkaloids.

Conclusion



Murraya euchrestifolia stands out as a valuable natural resource for the discovery of novel alkaloids with significant therapeutic potential. The diverse array of carbazole alkaloids, including the recently identified euchrestifolines, exhibit promising anti-ferroptotic, cytotoxic, and anti-inflammatory activities. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the chemical diversity of this plant and to investigate the mechanisms of action of its bioactive constituents. The continued study of these natural products holds great promise for the development of new and effective drugs for a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 2. Phytochemistry and Biological Activities of Murraya Species PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Constituents of Murraya euchrestifolia HAYATA. Structures of Novel Carbazolequinones and Other New Carbazole Alkaloids [jstage.jst.go.jp]
- 4. Chemical Constituents of Murraya euchrestifolia HAYATA. Structures of Novel Carbazolequinones and Other New Carbazole Alkaloids | Semantic Scholar [semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Euchrestifolines A–O, fifteen novel carbazole alkaloids with potent anti-ferroptotic activity from Murraya euchrestifolia PMC [pmc.ncbi.nlm.nih.gov]
- 7. Euchrestifolines A-O, fifteen novel carbazole alkaloids with potent anti-ferroptotic activity from Murraya euchrestifolia PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Chemical constituents from Murraya euchrestifolia] PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Murraya euchrestifolia: A Rich Source of Novel Bioactive Alkaloids for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13436794#murraya-euchrestifolia-as-a-source-of-novel-alkaloids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com